2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide, also known as FIIN-4, is a small molecule inhibitor that has been developed for the purpose of targeting the oncogenic tyrosine kinase, FGFR (Fibroblast Growth Factor Receptor). This molecule has shown promising results in preclinical studies and has the potential to be used in the treatment of various types of cancer.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Evaluation
Indoline derivatives, including those structurally related to 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide, have been synthesized and evaluated for anticonvulsant activities. The research highlighted significant anticonvulsant activity against maximal electroshock and subcutaneous pentylenetetrazole screens, emphasizing the potential of such compounds in treating seizure disorders. Molecular docking studies established the interaction of these compounds with Na+ channels and GABAA receptors, supporting their pharmacological efficacy (R. Nath et al., 2021).
Anti-Inflammatory Applications
Novel acetamide derivatives exhibiting structural similarity to the compound have been synthesized and assessed for anti-inflammatory activities using in vitro and in vivo models. These studies revealed promising anti-inflammatory effects, highlighting the potential of these compounds in the development of new anti-inflammatory agents (A. P. Nikalje et al., 2015).
Antidepressant Effects
Further research into indoline-acetamide derivatives has demonstrated their potential antidepressant effects. Synthesized compounds were evaluated in the forced swimming test model, with some showing potent antidepressant-like activity. This research opens avenues for the development of new antidepressant drugs, showcasing the therapeutic potential of structurally related compounds (Xing-Hua Zhen et al., 2015).
Anticancer Activities
Derivatives of the mentioned compound have been explored for their anticancer activities. Through synthesis and evaluation against human tumor cell lines, some compounds have shown considerable anticancer activity, indicating the potential for developing novel anticancer therapies (L. Yurttaş et al., 2015).
Hypoglycemic Activity
Research has also extended to the synthesis and in vivo evaluation of thiazolidinedione derivatives for their hypoglycemic activity. These studies demonstrated promising hypoglycemic effects, suggesting the potential of these compounds in managing diabetes (A. P. Nikalje et al., 2012).
Antimicrobial Activity
Synthesized thiazole derivatives, similar in structure to this compound, have been evaluated for antimicrobial activity. These studies reveal their potential as new antimicrobial agents, offering solutions for combating drug-resistant bacterial and fungal infections (Krunal V. Juddhawala et al., 2011).
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O3S/c20-12-7-5-11(6-8-12)15-10-27-19(21-15)22-16(24)9-23-17(25)13-3-1-2-4-14(13)18(23)26/h1-8,10H,9H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZTYOUBKNLGOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.